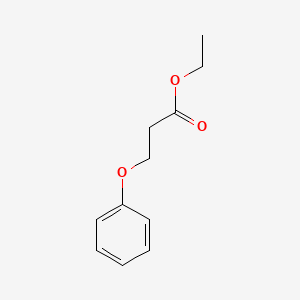

Ethyl 3-phenoxypropionate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJOPXGYSFUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324526 | |

| Record name | Ethyl 3-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22409-91-2 | |

| Record name | 22409-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-phenylpropionate CAS number 2021-28-5

An In-depth Technical Guide to Ethyl 3-phenylpropionate (CAS No. 2021-28-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylpropionate, also known by synonyms such as Ethyl hydrocinnamate, is an organic ester with the chemical formula C₁₁H₁₄O₂.[1][2] It is a clear, colorless to pale yellow liquid characterized by a pleasant, fruity, and floral odor.[3][4][5] This compound is found naturally in various fruits and beverages like passion fruit and rum but is often produced synthetically for commercial use.[3][5] Its primary applications are in the flavor and fragrance industries.[1][6][7] Additionally, Ethyl 3-phenylpropionate serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, such as pyrimidine-based inhibitors of cyclin-dependent kinases.[2][3][5][7] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety protocols.

Physicochemical Properties

Ethyl 3-phenylpropionate is a stable compound under normal conditions.[4] It is miscible with organic solvents like ethanol and oils but is sparingly soluble in water.[2][4] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 3-phenylpropionate

| Property | Value | Source(s) |

| CAS Number | 2021-28-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][6] |

| Molecular Weight | 178.23 g/mol | [1][6] |

| Appearance | Clear colorless to light yellow liquid | [3][4][6] |

| Boiling Point | 247-248 °C (at 760 mmHg) | [1][3][5] |

| Density | 1.01 g/mL (at 25 °C) | [1][3][5] |

| Refractive Index (n20/D) | 1.494 | [1][3][5] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [1] |

| Water Solubility | < 0.1 g/100 mL (at 25 °C) | [3][5] |

| logP | 2.73 - 2.79 | [3][6] |

Synthesis and Experimental Protocols

Ethyl 3-phenylpropionate can be synthesized through several routes. The most common laboratory and industrial methods include the Fischer esterification of 3-phenylpropionic acid (hydrocinnamic acid) with ethanol and the hydrogenation of ethyl cinnamate.[3][5][8][9]

Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction between 3-phenylpropionic acid and ethanol.

Figure 1: Fischer Esterification Synthesis Scheme.

Experimental Protocol: Fischer Esterification

The following protocol details a representative procedure for the synthesis of Ethyl 3-phenylpropionate. A variation of this procedure uses fluorosulfonyl fluoride as a promoter.[8]

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylpropionic acid (1.0 equiv) and ethanol (5.0 equiv, serving as both reactant and solvent).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equiv) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 3-phenylpropionate.

Figure 2: Experimental Workflow for Synthesis.

Analytical Characterization

The identity and purity of Ethyl 3-phenylpropionate are confirmed using standard analytical techniques, including NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.17 | m | 5H | Ar-H |

| 4.12 | q | 2H | -O-CH₂ -CH₃ |

| 2.95 | t | 2H | Ar-CH₂ -CH₂- |

| 2.62 | t | 2H | Ar-CH₂-CH₂ - |

| 1.23 | t | 3H | -O-CH₂-CH₃ |

| Source: Spectral data corresponds with public databases.[6] |

Table 3: ¹³C NMR Spectral Data (22.53 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.82 | C =O |

| 140.62 | Ar-C (quaternary) |

| 128.47 | Ar-C H |

| 128.30 | Ar-C H |

| 126.23 | Ar-C H |

| 60.35 | -O-CH₂ -CH₃ |

| 35.94 | Ar-CH₂-CH₂ - |

| 31.01 | Ar-CH₂ -CH₂- |

| 14.21 | -O-CH₂-CH₃ |

| Source: Spectral data corresponds with public databases.[6] |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy helps identify functional groups, while MS determines the mass-to-charge ratio.

Table 4: Key IR and MS Data

| Technique | Key Peaks / Values | Interpretation |

| IR Spectroscopy | ~1735 cm⁻¹ | C=O (Ester) stretch |

| ~3030 cm⁻¹ | C-H (Aromatic) stretch | |

| ~1180 cm⁻¹ | C-O (Ester) stretch | |

| Mass Spectrometry | m/z 178 | [M]⁺ Molecular Ion |

| m/z 105 | [C₈H₉]⁺ fragment | |

| m/z 91 | [C₇H₇]⁺ (Tropylium ion) fragment | |

| Source: Spectral data corresponds with public databases.[6] |

Applications

The primary utility of Ethyl 3-phenylpropionate stems from its pleasant aroma and its role as a chemical building block.

Flavors and Fragrances

Due to its fruity and floral scent, it is widely used as a flavoring agent in foods and beverages and as a fragrance component in perfumes, soaps, and cosmetics.[6][7] The U.S. FDA lists it as a substance generally recognized as safe (GRAS) for use as a flavoring agent.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used for this purpose.[3][6]

Pharmaceutical and Chemical Synthesis

Ethyl 3-phenylpropionate serves as an intermediate in the synthesis of more complex molecules.[7] It is notably used in the preparation of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs), which are targets in cancer drug development.[2][3][5] Its ester functionality allows for various chemical transformations, making it a versatile precursor in medicinal chemistry and organic synthesis.

Figure 3: Relationship Between Properties and Applications.

Safety and Handling

Ethyl 3-phenylpropionate is considered to have low acute toxicity.[4] However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[10][11][12]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to prevent vapor inhalation.[4][10] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, open flames, and strong oxidizing agents.[4][10] Keep the container tightly closed when not in use.[10][12]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]

-

Skin Contact: Wash the affected area with soap and plenty of water.[10][11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[10][11]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be burned in a chemical incinerator.[11]

References

- 1. 3-フェニルプロピオン酸エチル ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 3-phenylpropionate, 98+% | Fisher Scientific [fishersci.ca]

- 3. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl 3-phenylpropionate CAS#: 2021-28-5 [m.chemicalbook.com]

- 6. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 8. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. synerzine.com [synerzine.com]

- 11. capotchem.cn [capotchem.cn]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Ethyl 3-phenylpropionate, an organic compound utilized in the flavor and fragrance industries and as an intermediate in organic synthesis.[1] This guide details its chemical and physical characteristics, spectroscopic data, and the experimental protocols for their determination.

Chemical and Physical Properties

Ethyl 3-phenylpropionate is an ester characterized by a pleasant fruity and floral aroma.[2] It presents as a clear, colorless to pale-yellow liquid at room temperature.[1][3][4] Its structure combines an aromatic benzene ring with an ethyl ester group, rendering it soluble in many organic solvents but poorly soluble in water.[1][3]

Table 1: Core Physicochemical Properties of Ethyl 3-phenylpropionate

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [3][4][5] |

| Molecular Weight | 178.23 g/mol | [3][4][5] |

| Appearance | Clear colorless to pale-yellow liquid | [1][3][4] |

| Boiling Point | 247-249 °C at 760 mmHg | [2][3][6] |

| Density | 1.01 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.494 | [2][6] |

| Water Solubility | < 0.1 g/100 mL at 25 °C | [3][4] |

| LogP | 2.73 | [3] |

| Odor Profile | Ethereal, fruity, floral, rum-like | [2][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of Ethyl 3-phenylpropionate.

Table 2: Spectroscopic Data for Ethyl 3-phenylpropionate

| Technique | Data Summary | Source(s) |

| ¹H NMR | Spectra available in CDCl₃ at 400 MHz. Key shifts (ppm) include signals for the ethyl group, the phenyl group, and the two methylene groups of the propionate chain. | [3][7] |

| ¹³C NMR | Spectra available in CDCl₃. Key shifts (ppm) include the carbonyl carbon (~172.8), carbons of the benzene ring, and carbons of the ethyl and propionate aliphatic chain. | [3] |

| Infrared (IR) | Near IR spectra data is available. | [3] |

Synthesis Pathway

Ethyl 3-phenylpropionate is commonly synthesized via the Fischer esterification of 3-phenylpropionic acid with ethanol, using a strong acid as a catalyst.[1][2] This is a reversible reaction where the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[8][9][10] Another synthetic route is the hydrogenation of ethyl cinnamate.[5][11]

Caption: Fischer esterification synthesis of Ethyl 3-phenylpropionate.

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physicochemical properties of liquid compounds like Ethyl 3-phenylpropionate.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] The Thiele tube method is a convenient micro-scale technique for this determination.[13]

Methodology:

-

Sample Preparation: Fill a small fusion tube to a depth of about 2-3 cm with Ethyl 3-phenylpropionate.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end protruding above the surface.[14]

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully immersed. Heat the side arm of the Thiele tube gently with a Bunsen burner.[13]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14]

Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer or, more simply, by measuring the mass of a known volume.[15]

Methodology:

-

Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on a digital balance and tare it, or record its mass (m₁).[16][17]

-

Volume Measurement: Carefully add a specific volume of Ethyl 3-phenylpropionate (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[15]

-

Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).[16]

-

Calculation: The mass of the liquid is (m₂ - m₁). Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)[16]

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.[15]

The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquids and assessing their purity.[18] It is typically measured using an Abbe refractometer.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place a few drops of Ethyl 3-phenylpropionate onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Switch on the light source and look through the eyepiece. Rotate the adjustment knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Most refractometers also measure the temperature, which should be recorded as nT/D, where T is the temperature in Celsius and D refers to the sodium D-line wavelength (589 nm).[18]

-

Cleaning: Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) after the measurement.

References

- 1. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 2. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]

- 3. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zhishangchem.com [zhishangchem.com]

- 5. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR [m.chemicalbook.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. athabascau.ca [athabascau.ca]

- 11. prepchem.com [prepchem.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 17. wjec.co.uk [wjec.co.uk]

- 18. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to Ethyl 3-Phenylpropionate: Structural Formula, Isomerism, and Relevance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-phenylpropionate, a significant organic compound with applications ranging from fragrances to pharmaceutical intermediates. The document details its structural formula, explores its constitutional and stereoisomers, and presents key physicochemical data in a comparative format. Furthermore, it delves into detailed experimental protocols for the synthesis of ethyl 3-phenylpropionate and its isomers. A critical focus is placed on its role as a precursor in the synthesis of pyrimidine-based Cyclin-Dependent Kinase (CDK) inhibitors, with a detailed exploration of the relevant CDK signaling pathway in cancer progression.

Ethyl 3-Phenylpropionate: Core Compound Profile

Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is an ester with the molecular formula C₁₁H₁₄O₂.[1][2] It is a colorless liquid with a characteristic fruity and floral odor.[3]

Structural Formula and Identification

The structure consists of an ethyl ester group attached to a three-carbon chain, which in turn is substituted with a phenyl group at the 3-position.

| Identifier | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1] |

| CAS Number | 2021-28-5[1] |

| SMILES | CCOC(=O)CCC1=CC=CC=C1[4] |

| InChI Key | JAGZUIGGHGTFHO-UHFFFAOYSA-N[2] |

// Double bond for carbonyl {rank=same; C9; O1} edge [style=double]; C9 -- O1; } Caption: Structural formula of ethyl 3-phenylpropionate.

Isomers of Ethyl 3-Phenylpropionate

Isomers are compounds that share the same molecular formula but have different structural arrangements. For C₁₁H₁₄O₂, a variety of constitutional (structural) isomers exist, primarily categorized as positional and functional group isomers.

Constitutional Isomers

Constitutional isomers have different connectivity of atoms.

Positional isomers differ in the position of a functional group or substituent.

-

Ethyl 2-phenylpropanoate: The phenyl group is at the 2-position of the propanoate chain.

-

Substituted Phenyl Isomers: The substituents can be on the phenyl ring, such as in ethyl 3-(4-methylphenyl)propanoate.

-

Alkyl Chain Isomers: The ester alkyl group can be varied, for example, propyl phenylacetate.

Functional group isomers have different functional groups.

-

Keto Esters: For instance, ethyl 3-oxo-3-phenylpropanoate, which contains a ketone group.[5]

-

Hydroxy Esters: An example is ethyl 3-hydroxy-3-phenylpropanoate.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. Ethyl 3-phenylpropionate itself does not have a chiral center. However, some of its constitutional isomers, such as ethyl 2-phenylpropanoate, are chiral and exist as a pair of enantiomers.

Comparative Physicochemical Data of Ethyl 3-Phenylpropionate and Its Isomers

The following table summarizes key physical properties of ethyl 3-phenylpropionate and a selection of its isomers. This data is crucial for applications in synthesis, purification, and formulation.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Ethyl 3-phenylpropionate | C₁₁H₁₄O₂ | 178.23 | 247-249[6] | 1.01[7] | 1.494[6] |

| Ethyl 2-phenylpropanoate | C₁₁H₁₄O₂ | 178.23 | 122 (at 20 mmHg)[8] | ~1.012 | - |

| Propyl phenylacetate | C₁₁H₁₄O₂ | 178.23 | 240 (at 753 mmHg) | 1.005 | 1.494 |

| Ethyl 4-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | 235 | 1.025 | 1.508 |

| Phenethyl acetate | C₁₀H₁₂O₂ | 164.20 | 238-239 | 1.032 | 1.498 |

| Phenyl acetate | C₈H₈O₂ | 136.15 | 196 | 1.073 | 1.501 |

| Ethyl 3-oxo-3-phenylpropanoate | C₁₁H₁₂O₃ | 192.21 | 265[5] | 1.133 (at 0°C)[5] | - |

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of esters are critical for reproducibility and optimization. Below are representative protocols for the synthesis of ethyl 3-phenylpropionate and one of its isomers.

Synthesis of Ethyl 3-phenylpropionate via Hydrogenation of Ethyl Cinnamate

This method involves the reduction of the double bond in ethyl cinnamate.

Materials:

-

Ethyl cinnamate

-

Ethanol

-

Nickel catalyst

-

Hydrogen gas

-

Stainless steel autoclave

Procedure:

-

A solution of 30 g of ethyl cinnamate in 100 ml of ethanol is prepared.[9]

-

2.0 g of a suitable nickel catalyst is added to the solution.[9]

-

The mixture is transferred to a 250 ml stainless steel autoclave.[9]

-

The autoclave is pressurized with hydrogen gas to 1200 psig.[9]

-

The reaction mixture is heated to 170°C for approximately 1.5 hours with stirring.[9]

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The ethanol is removed under reduced pressure to yield crude ethyl 3-phenylpropionate.

-

The product can be further purified by vacuum distillation.

Synthesis of Ethyl 4-Methylbenzoate via Fischer Esterification

This is a classic acid-catalyzed esterification.

Materials:

-

4-Methylbenzoic acid (p-toluic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography.

-

After cooling, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the ethyl 4-methylbenzoate by distillation.[3]

Role in Drug Development: Precursor to Pyrimidine-Based CDK Inhibitors

Ethyl 3-phenylpropionate and its derivatives serve as important building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. A notable application is in the preparation of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs).[3]

The Cyclin D-CDK4/6-Rb Signaling Pathway in Cancer

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[10][11]

-

Activation: In response to growth signals, Cyclin D levels rise and it forms a complex with CDK4 or CDK6.[12]

-

Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.[10][12]

-

E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor.[11]

-

Gene Transcription: E2F then activates the transcription of genes necessary for S-phase entry, leading to cell division.[11]

In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation.[10]

Synthesis of Pyrimidine Core from Phenylpropionate Derivatives

The pyrimidine ring is a core structure in many CDK inhibitors. One of the classic methods for synthesizing dihydropyrimidinones is the Biginelli reaction.[13] This one-pot, three-component reaction typically involves an aldehyde, a β-ketoester, and urea.[13] While ethyl 3-phenylpropionate itself is not a β-ketoester, its functional group isomer, ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), is an ideal substrate for the Biginelli reaction.

Reaction Scheme: Ethyl 3-oxo-3-phenylpropanoate can react with an aldehyde (e.g., benzaldehyde) and urea in the presence of an acid catalyst to form a dihydropyrimidinone. This heterocyclic core can then be further modified to produce potent CDK inhibitors.

This synthetic strategy highlights the importance of ethyl 3-phenylpropionate and its isomers as versatile starting materials in medicinal chemistry, particularly in the development of targeted cancer therapies. The ability to construct complex heterocyclic scaffolds from relatively simple precursors is a cornerstone of modern drug discovery.

Conclusion

Ethyl 3-phenylpropionate is a compound of significant interest due to its pleasant sensory properties and, more importantly for the pharmaceutical industry, its utility as a synthetic intermediate. A thorough understanding of its structure, the properties of its various isomers, and its synthetic accessibility is crucial for its effective application. The connection between phenylpropanoate derivatives and the synthesis of pyrimidine-based CDK inhibitors underscores the importance of this class of molecules in the ongoing development of novel therapeutics for the treatment of cancer. This guide provides a foundational resource for researchers and professionals working in these fields.

References

- 1. Production Method of Ethyl 4-methylbenzoate - Chempedia - LookChem [lookchem.com]

- 2. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. quora.com [quora.com]

- 7. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ETHYL 2-PHENYLPROPIONATE | 2510-99-8 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Phenylpropanoate from 3-Phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-phenylpropanoate from 3-phenylpropanoic acid. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, comparative data on various synthetic routes, and an understanding of the underlying chemical principles. This document focuses on the widely used Fischer esterification, as well as alternative methods, offering a robust resource for laboratory application and process development.

Introduction

Ethyl 3-phenylpropanoate, an ester with a characteristic fruity aroma, is a valuable compound in the fragrance and flavor industries. Beyond its sensory applications, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The efficient and high-yield synthesis of this ester is, therefore, of significant interest. The primary route to ethyl 3-phenylpropanoate is the Fischer esterification of 3-phenylpropanoic acid with ethanol, a classic acid-catalyzed reaction. This guide will delve into the specifics of this transformation, explore alternative synthetic strategies, and provide the necessary data for informed methodological selection.

Synthetic Methodologies

Several methods are available for the synthesis of ethyl 3-phenylpropanoate from 3-phenylpropanoic acid. The most common and economically viable method is the Fischer esterification. However, other methods offer advantages in terms of yield and reaction conditions.

Fischer-Speier Esterification

The Fischer-Speier esterification is the most traditional and widely practiced method for this conversion. It involves the reaction of 3-phenylpropanoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used, and the water formed as a byproduct is often removed.

Sulfuryl Fluoride (SO₂F₂) Mediated Esterification

A more recent and high-yield approach involves the use of sulfuryl fluoride (SO₂F₂) gas in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This method proceeds under mild conditions and offers near-quantitative yields.

Hydrogenation of Ethyl Cinnamate

An alternative synthetic route involves the hydrogenation of ethyl cinnamate. While the starting material is not 3-phenylpropanoic acid, this method is relevant as ethyl cinnamate can be readily prepared from cinnamic acid, which is structurally related to 3-phenylpropanoic acid. The hydrogenation is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or nickel, under a hydrogen atmosphere.

Comparative Data of Synthetic Routes

The selection of a synthetic route often depends on factors such as yield, reaction conditions, cost, and environmental impact. The following table summarizes the quantitative data for the different methods of synthesizing ethyl 3-phenylpropanoate.

| Parameter | Fischer-Speier Esterification (Adapted Protocol) | SO₂F₂ Mediated Esterification [1] | Hydrogenation of Ethyl Cinnamate |

| Catalyst/Reagent | Concentrated Sulfuric Acid (catalytic) | Sulfuryl Fluoride (SO₂F₂), DIPEA | 10% Palladium on Carbon |

| Solvent | Ethanol (reagent and solvent) | 1,2-Dichloroethane (DCE) | Ethanol |

| Temperature | Reflux (approx. 78 °C) | 20 °C | Not specified |

| Reaction Time | 2 - 4 hours | 5 hours | Not specified |

| Reported Yield | ~95% (for a similar long-chain carboxylic acid) | 99%[1] | Not specified |

| Work-up | Neutralization, extraction, and distillation | Concentration and column chromatography | Filtration and solvent removal |

Experimental Protocols

Detailed Protocol for Fischer-Speier Esterification (Adapted)

This protocol is adapted from a general procedure for the high-yield esterification of carboxylic acids.

Materials:

-

3-phenylpropanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-phenylpropanoate.

-

Purify the crude product by vacuum distillation to yield the pure ester.

Detailed Protocol for SO₂F₂ Mediated Esterification[1]

Materials:

-

3-phenylpropanoic acid

-

Ethanol

-

N,N-diisopropylethylamine (DIPEA)

-

1,2-dichloroethane (DCE)

-

Sulfuryl fluoride (SO₂F₂) gas

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To an oven-dried 25 mL reaction flask equipped with a stir bar, add 3-phenylpropanoic acid (1.0 mmol, 1.0 eq), ethanol (2.0 mmol, 2.0 eq), DIPEA (3.0 mmol, 3.0 eq), and DCE to achieve a 0.2 M concentration.[1]

-

Seal the flask with a rubber stopper.

-

Slowly bubble SO₂F₂ gas from a balloon into the stirred reaction mixture.[1]

-

Stir the reaction mixture at room temperature for 5 hours.[1]

-

Upon completion, concentrate the reaction mixture directly under vacuum.[1]

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.[1]

General Protocol for Hydrogenation of Ethyl Cinnamate

Materials:

-

Ethyl cinnamate

-

Ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

In a suitable reaction flask, dissolve ethyl cinnamate in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Securely attach a balloon filled with hydrogen gas to the flask or place the flask in a hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield ethyl 3-phenylpropanoate.

Reaction Mechanisms and Workflows

Fischer-Speier Esterification Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.

Caption: Mechanism of Fischer-Speier Esterification.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of ethyl 3-phenylpropanoate, particularly for the Fischer esterification method.

Caption: General experimental workflow for synthesis.

Product Characterization

The identity and purity of the synthesized ethyl 3-phenylpropanoate can be confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.29-7.16 (m, 5H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.94 (t, J=7.8 Hz, 2H, -CH₂Ph), 2.61 (t, J=7.8 Hz, 2H, -CH₂COO-), 1.23 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[2] |

| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 172.82, 140.62, 128.47, 128.30, 126.23, 60.35, 35.94, 31.01, 14.21.[2] |

| Appearance | Colorless to pale yellow liquid. |

| Odor | Fruity, sweet. |

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of ethyl 3-phenylpropanoate from 3-phenylpropanoic acid, with a focus on the Fischer-Speier esterification. Detailed experimental protocols, comparative data, and mechanistic insights have been provided to aid researchers in the selection and implementation of the most suitable synthetic strategy. The high-yield SO₂F₂ mediated method presents a modern alternative to the traditional Fischer esterification, offering significant advantages for laboratory-scale synthesis. The information compiled herein serves as a valuable resource for professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-Phenylpropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-phenylpropionate, a key intermediate and fragrance component. The document details its solubility in various organic solvents, outlines experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Introduction

Ethyl 3-phenylpropionate (also known as ethyl hydrocinnamate) is an ester with the chemical formula C₁₁H₁₄O₂. It is a colorless to pale yellow liquid with a characteristic fruity, floral odor.[1][2] Its solubility is a critical parameter in various applications, including chemical synthesis, formulation development, and extraction processes. This guide aims to provide a detailed understanding of its solubility profile.

Physicochemical Properties

A brief overview of the key physicochemical properties of ethyl 3-phenylpropionate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [2] |

| Boiling Point | 247-248 °C | [2] |

| Density | 1.01 g/mL at 25 °C | [2] |

| logP | 2.79 | [2] |

Solubility Profile

Ethyl 3-phenylpropionate is generally characterized by its low solubility in water and good solubility in many common organic solvents.[1][3]

3.1. Aqueous Solubility

The solubility of ethyl 3-phenylpropionate in water is consistently reported to be low.

| Water Solubility | Temperature | Source |

| <0.1 g/100 mL | 25 °C | [1][2] |

| 0.22 mg/mL | 25 °C | [4][5] |

| 220 mg/L | 25 °C | [6] |

3.2. Solubility in Organic Solvents

| Solvent | Solubility Description | Source |

| Ethanol | Miscible | [1][4] |

| Acetone | Miscible | [1] |

| Ether | Miscible | [1] |

| Oils | Soluble | [4] |

| Chloroform | Soluble | [2] |

| Methanol | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

Factors Influencing Solubility

The solubility of ethyl 3-phenylpropionate is governed by several factors, primarily the principle of "like dissolves like." Its molecular structure, consisting of a nonpolar phenyl group and a moderately polar ester group, dictates its interaction with different solvents.

Caption: Factors influencing the solubility of ethyl 3-phenylpropionate.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound like ethyl 3-phenylpropionate is the shake-flask method. This protocol provides a generalized procedure.

5.1. Materials

-

Ethyl 3-phenylpropionate

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

5.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of ethyl 3-phenylpropionate to a known volume of the selected organic solvent in a vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle. If necessary, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilution: Dilute the aliquot of the saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of ethyl 3-phenylpropionate.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for solubility determination and the decision-making process based on the properties of the analyte.

Caption: General experimental workflow for solubility determination.

Caption: Logic for selecting an analytical method for quantification.

Conclusion

While precise quantitative data on the solubility of ethyl 3-phenylpropionate in a wide array of organic solvents remains limited in publicly accessible literature, its qualitative behavior is well-established. It is readily soluble in common non-polar and moderately polar organic solvents and sparingly soluble in water. For researchers and professionals in drug development, this information is crucial for solvent selection in synthesis, purification, and formulation. The provided experimental protocol offers a robust framework for determining specific solubility values as needed for various applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 3-phenylpropionate CAS#: 2021-28-5 [m.chemicalbook.com]

- 3. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 4. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Ethyl 3-phenylpropanoate (HMDB0040411) [hmdb.ca]

- 6. ethyl hydrocinnamate, 2021-28-5 [thegoodscentscompany.com]

A Technical Guide to the Spectroscopic Analysis of Ethyl 3-Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-phenylpropionate (CAS No. 2021-28-5), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 3-phenylpropanoate

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol [2]

-

Description: A clear, colorless liquid with a fruity, floral odor.[2]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for Ethyl 3-phenylpropionate, providing a clear reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 - 7.18 | Multiplet | 5H | Ar-H |

| 4.11 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.94 | Triplet | 2H | Ph-CH₂-CH₂ -COO- |

| 2.61 | Triplet | 2H | Ph-CH₂ -CH₂-COO- |

| 1.22 | Triplet | 3H | -O-CH₂-CH₃ |

| Data sourced from PubChem CID 16237.[2] |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 22.53 MHz

| Chemical Shift (δ) ppm | Assignment |

| 172.82 | C =O |

| 140.62 | Ar-C (quaternary) |

| 128.47 | Ar-C H |

| 128.30 | Ar-C H |

| 126.23 | Ar-C H |

| 60.35 | -O-C H₂-CH₃ |

| 35.94 | Ph-CH₂-C H₂-COO- |

| 31.01 | Ph-C H₂-CH₂-COO- |

| 14.21 | -O-CH₂-C H₃ |

| Data sourced from PubChem CID 16237.[2] |

Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3080 - 3020 | Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1735 - 1750 | Strong | C=O Stretch | Ester Carbonyl[3] |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | Strong (multiple bands) | C-O Stretch | Ester[3] |

| Assignments are based on typical values for aliphatic esters and aromatic compounds.[3][4][5] |

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 178 | ~15 | [M]⁺ (Molecular Ion) |

| 133 | ~10 | [M - OCH₂CH₃]⁺ |

| 105 | ~30 | [C₈H₉]⁺ or [C₆H₅CH₂CH₂]⁺ |

| 104 | 100 (Base Peak) | [C₈H₈]⁺ (Styrene radical cation via McLafferty rearrangement) |

| 91 | ~45 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl ion) |

| Data sourced from PubChem CID 16237.[2] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of Ethyl 3-phenylpropionate for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the required experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

-

Initiate data acquisition.

-

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.

-

Using a pipette, place one small drop of liquid Ethyl 3-phenylpropionate onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

First, acquire a background spectrum with the empty, clean salt plates in the beam path. This allows for the subtraction of atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone or isopropanol) and return them to a desiccator for storage.[6]

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction (GC-MS):

-

Ethyl 3-phenylpropionate, being a volatile liquid, is ideally introduced via a Gas Chromatograph (GC).

-

A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

The sample is vaporized and travels through a capillary column, separating it from any impurities. The separated compound then elutes directly into the mass spectrometer's ion source.

-

-

Ionization (Electron Ionization - EI):

-

Inside the high-vacuum ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is also a radical.

-

-

Mass Analysis and Detection:

-

The high energy of the ionization process causes the molecular ion to fragment into a pattern of smaller, characteristic ions.

-

These positively charged ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector at the end of the analyzer records the relative abundance of each ion, generating the mass spectrum.

-

Visualized Workflows and Pathways

4.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Ethyl 3-phenylpropionate.

4.2 Mass Spectrometry Fragmentation Pathway

This diagram outlines the primary electron ionization (EI) fragmentation pathways for Ethyl 3-phenylpropionate. The formation of the base peak at m/z 104 via a McLafferty rearrangement is a key diagnostic feature.

References

- 1. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]

- 2. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

Toxicological Profile of Ethyl 3-Phenylpropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological data on Ethyl 3-phenylpropionate is limited in the public domain.

Executive Summary

Ethyl 3-phenylpropionate is a colorless to pale yellow liquid with a mild, fruity, honey-like odor, utilized primarily as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the publicly available toxicological data for Ethyl 3-phenylpropionate. The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM) Expert Panel, which concluded it is safe for its intended use based on a weight of evidence approach. This approach incorporates available toxicity data, physical and chemical properties, and estimated exposure levels. Notably, for several toxicological endpoints, data from direct studies on Ethyl 3-phenylpropionate are not available; in these instances, safety assessments have relied on read-across to structurally similar compounds and the Threshold of Toxicological Concern (TTC) framework.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-phenylpropionate is presented in Table 1. These properties are relevant for assessing its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| CAS Number | 2021-28-5 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 247-249 °C |

| Log Kow (Octanol-Water Partition Coefficient) | 2.73 |

| Water Solubility | Sparingly soluble |

Toxicological Data

The available toxicological data for Ethyl 3-phenylpropionate is summarized in the following sections. A significant portion of the safety assessment relies on a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test.

Acute Toxicity

Specific experimental data for acute oral, dermal, or inhalation toxicity (e.g., LD50 values) for Ethyl 3-phenylpropionate are not publicly available. While some sources suggest low acute toxicity based on animal studies, quantitative data to substantiate this is lacking[1]. Safety data sheets for the compound consistently report "no data available" for these endpoints.

Repeated Dose and Reproductive/Developmental Toxicity

A key study in the safety assessment of Ethyl 3-phenylpropionate is a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test, conducted according to OECD Guideline 422. The results of this study are summarized in Table 2.

| Study Type | Species | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD 422) | Rat | Oral (gavage) | 0, 50, 200, 800 | Decreased regularity of the estrus cycle at the highest dose. | 200 (for reproductive toxicity) |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD 422) | Rat | Oral (gavage) | 0, 308, 556, 1000 | Details not specified in publicly available summaries. | Not specified |

The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity was determined to be 200 mg/kg/day, based on observed decreases in the regularity of the estrus cycle at higher doses[1].

Genotoxicity

Carcinogenicity

There are no carcinogenicity studies available for Ethyl 3-phenylpropionate. The International Agency for Research on Cancer (IARC) has not classified this compound.

Skin Sensitization and Irritation

Publicly available data on skin sensitization and irritation is limited. The RIFM safety assessment concluded there is no concern for skin sensitization under the current declared levels of use[1].

Experimental Protocols

Detailed methodologies for standard toxicological assays, which would be used to further characterize the toxicological profile of Ethyl 3-phenylpropionate, are described below.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.

-

Principle: A single dose of the substance is administered orally to a small group of animals. The subsequent effects are observed, and based on the mortality and morbidity, the next step is determined (i.e., dosing at a higher or lower level, or cessation of testing).

-

Procedure:

-

Animal Selection: Typically, rodents (rats or mice) are used.

-

Dose Administration: The test substance is administered by gavage.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoint: The study allows for the classification of the substance into one of a series of toxicity classes based on the observed effects at different dose levels.

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

-

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Procedure:

-

Bacterial Strains: A set of specific bacterial strains with different known mutations is selected.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacteria are exposed to various concentrations of the test substance.

-

Endpoint: The number of revertant colonies is counted and compared to the control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in mammals.

-

Principle: The test substance is administered to an animal (usually a rodent). If the substance is genotoxic, it can cause chromosomal damage in developing red blood cells (erythroblasts) in the bone marrow. When these cells mature and expel their main nucleus, any chromosome fragments or whole chromosomes that are not incorporated into the main nucleus form micronuclei in the cytoplasm.

-

Procedure:

-

Animal Dosing: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection.

-

Sample Collection: At appropriate time points after exposure, bone marrow or peripheral blood is collected.

-

Slide Preparation and Analysis: The collected cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.

-

Visualizations

Experimental Workflows

Caption: Workflow for the Acute Oral Toxicity - Acute Toxic Class Method (OECD 423).

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474).

Conclusion

The toxicological profile of Ethyl 3-phenylpropionate is not fully characterized by publicly available direct experimental data for all endpoints. The existing data, primarily from a combined repeated dose and reproductive/developmental toxicity screening study, suggests a NOAEL of 200 mg/kg/day for reproductive effects in rats. The safety for other endpoints, such as genotoxicity, has been inferred through read-across approaches and the application of the Threshold of Toxicological Concern framework, supported by the low levels of consumer exposure. For drug development professionals, this indicates that while the compound has a history of safe use in the flavor and fragrance industry, a more complete toxicological dataset would be required for pharmaceutical applications, following standard regulatory guidelines. Further testing in areas of acute toxicity, genotoxicity, and carcinogenicity would be necessary to establish a comprehensive safety profile for such uses.

References

The Natural Occurrence and Sources of Ethyl 3-Phenylpropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-phenylpropionate, a significant contributor to the aroma profiles of various natural products, is an ester with applications extending from the flavor and fragrance industry to its role as an intermediate in pharmaceutical synthesis. This technical guide provides a comprehensive overview of the natural occurrence of ethyl 3-phenylpropionate, its biosynthetic origins, and the analytical methodologies employed for its identification and quantification. This document synthesizes current scientific knowledge to serve as a resource for professionals in research, development, and quality control.

Natural Occurrence of Ethyl 3-Phenylpropionate

Ethyl 3-phenylpropionate has been identified as a volatile or semi-volatile component in a diverse range of natural sources, including fruits, beverages, and plants. Its presence contributes to the characteristic sweet, fruity, and floral notes of these materials.

Fruits and Fermented Products

The compound is a notable constituent of the aroma complex of several fruits. It has been reported in passion fruit, caja fruit (Spondias lutea L.), and muskmelon.[1][2] In the case of muskmelon, it has been specifically identified in the fruit puree.[2] The fermentation of fruit and plant materials also leads to the formation of ethyl 3-phenylpropionate, contributing to the flavor profile of various alcoholic beverages.

Alcoholic Beverages

Ethyl 3-phenylpropionate is a known component of several alcoholic beverages, where it is likely formed during fermentation and aging processes. Its presence has been reported in rum and plum brandy.[1]

Plants and Essential Oils

The compound has been identified in various plant species. It has been reported in Artemisia salsoloides and Baccharis dracunculifolia.[3] While its presence in essential oils is suggested, specific details on a wide range of oils are limited.[4] It has also been found in checkur (Alpinia sessilis).[1]

Quantitative Data

Despite its identification in numerous sources, precise quantitative data for ethyl 3-phenylpropionate is not widely available in the scientific literature. The following table summarizes the known natural occurrences.

| Natural Source | Matrix | Method of Detection | Quantitative Data (Concentration) | Reference(s) |

| Passion Fruit | Fruit | Not Specified | Not Reported | [1] |

| Caja Fruit (Spondias lutea L.) | Fruit | Not Specified | Not Reported | [1] |

| Muskmelon (Cucumis melo) | Fruit Puree | GC-MS | Not Reported | [2] |

| Rum | Beverage | Not Specified | Not Reported | [1] |

| Plum Brandy | Beverage | Not Specified | Not Reported | [1] |

| Artemisia salsoloides | Plant | Not Specified | Not Reported | [3] |

| Baccharis dracunculifolia | Plant | Not Specified | Not Reported | [3] |

| Checkur (Alpinia sessilis) | Plant | Not Specified | Not Reported | [1] |

Biosynthesis of Ethyl 3-Phenylpropionate

The biosynthesis of ethyl 3-phenylpropionate in plants is rooted in the well-established phenylpropanoid pathway. This pathway is responsible for the synthesis of a vast array of plant secondary metabolites.

The precursor for the aromatic portion of ethyl 3-phenylpropionate is the amino acid L-phenylalanine, which is generated via the shikimate pathway. The general biosynthetic route to the 3-phenylpropionic acid moiety involves a series of enzymatic reactions. The final step is the esterification of 3-phenylpropionic acid with ethanol.

The key enzymatic steps leading to the formation of the 3-phenylpropionic acid precursor are outlined below:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

-

Reduction of the Cinnamic Acid Side Chain: Cinnamic acid is then reduced to 3-phenylpropionic acid. This reduction can occur through various enzymatic steps.

The final step in the biosynthesis of ethyl 3-phenylpropionate is the esterification of 3-phenylpropionic acid with ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes are responsible for the formation of a wide variety of esters that contribute to the flavor and aroma of fruits and flowers.[5][6][7] The availability of ethanol in the plant tissue, often a product of fermentation or metabolic processes, is also a critical factor.

Experimental Protocols

The identification and quantification of ethyl 3-phenylpropionate in natural matrices typically involve extraction of the volatile and semi-volatile fractions followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Extraction of Volatile Compounds from Fruit Puree (Adapted from Muskmelon Analysis)

This protocol is a representative method for the extraction of volatile compounds, including ethyl 3-phenylpropionate, from a fruit matrix.

Materials:

-

Muskmelon puree (or other fruit puree)

-

Likens and Nickerson apparatus

-

Pentane: Diethyl ether (1:1, v/v), analytical grade

-

Distilled ethanol

-

Heating mantle

-

Extraction flasks

-

Solvent flasks

Procedure:

-

Thaw the frozen fruit puree to ambient temperature.

-

Place 300 g of the puree into the extraction flask of the Likens and Nickerson apparatus.

-

Add 20 mL of a 1:1 (v/v) mixture of pentane and diethyl ether to the solvent flask.

-

Add 0.2 mL of distilled ethanol to the solvent flask.

-

Assemble the Likens and Nickerson apparatus.

-

Begin the extraction by slowly increasing the temperature of the heating mantle to over 100°C over a period of 90 minutes.

-

Maintain the temperature for an additional 30 minutes to ensure complete extraction.

-

After extraction, carefully collect the solvent containing the extracted volatile compounds.

-

The extract is then ready for concentration and analysis by GC-MS.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides typical GC-MS parameters for the analysis of volatile esters. These may need to be optimized for the specific instrument and matrix being analyzed.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Injection Mode: Splitless (or split, depending on concentration).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-450.

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

Conclusion

Ethyl 3-phenylpropionate is a naturally occurring ester that plays a role in the sensory perception of a variety of fruits and beverages. Its biosynthesis from L-phenylalanine via the phenylpropanoid pathway highlights the intricate metabolic networks within plants. While its presence has been qualitatively confirmed in several sources, a notable gap exists in the literature regarding its quantitative levels in these matrices. The analytical methodologies outlined in this guide, particularly GC-MS, provide a robust framework for the future quantification and further exploration of this compound in natural products. This information is valuable for quality control in the food and beverage industries and for researchers investigating natural product chemistry and its applications in drug development.

References

- 1. Aroma volatile profiles of cantaloupe (Cucumis melo var. cantalupensis) from different cultivars grown in five locations in the United States - American Chemical Society [acs.digitellinc.com]

- 2. Influence of thermal processing on the volatile constituents of muskmelon puree - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol acyl transferase 1 links two distinct volatile pathways that produce esters and phenylpropenes in apple fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 7. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity and Stability of Ethyl 3-Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity and stability of ethyl 3-phenylpropionate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This document outlines the intrinsic stability of ethyl 3-phenylpropionate, its degradation pathways under various stress conditions, and detailed protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 3-phenylpropionate is presented below. This data is essential for its handling, formulation, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fruity, floral, ethereal, rum-like | [1] |

| Boiling Point | 247-248 °C (at 760 mmHg) | [1][3] |

| Density | 1.01 g/mL (at 25 °C) | [1] |

| Refractive Index | 1.494 (at 20 °C) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [3][4] |

| logP | 2.73 | [3] |

Chemical Reactivity

The chemical reactivity of ethyl 3-phenylpropionate is primarily dictated by its ester functional group and the presence of the aromatic phenyl ring.

2.1. Ester Group Reactivity

As an ester, ethyl 3-phenylpropionate is susceptible to nucleophilic acyl substitution reactions.[2]

-

Hydrolysis: This is the most significant degradation pathway for ethyl 3-phenylpropionate. It can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester undergoes hydrolysis to yield 3-phenylpropanoic acid and ethanol. This reaction is reversible.[5][6][7]

-

Base-Catalyzed Hydrolysis (Saponification): Strong bases, such as sodium hydroxide, catalyze the irreversible hydrolysis of the ester to form the salt of the carboxylic acid (sodium 3-phenylpropanoate) and ethanol.[2][5]

-

-

Transesterification: In the presence of another alcohol and a catalyst, ethyl 3-phenylpropionate can undergo transesterification to form a different ester.[2]

-

Reduction: The ester can be reduced by strong reducing agents, such as lithium aluminum hydride, to yield the corresponding alcohol, 3-phenyl-1-propanol.

2.2. Aromatic Ring Reactivity

The phenyl group in ethyl 3-phenylpropionate can undergo electrophilic aromatic substitution reactions. The ethyl propionate side chain is an ortho-, para-directing group.[8]

2.3. Incompatibilities

Ethyl 3-phenylpropionate is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][9] Reactions with strong oxidizing acids can be vigorous and exothermic.[1][3] Contact with alkali metals and hydrides can generate flammable hydrogen gas.[1][3]

Stability Profile

The stability of ethyl 3-phenylpropionate must be thoroughly evaluated to ensure the quality and shelf-life of pharmaceutical products. This involves subjecting the compound to forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[10][11]

3.1. Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to identify the likely degradation products of a drug substance, which can help in establishing its degradation pathways and intrinsic stability.[11]

-

Hydrolytic Degradation: Ethyl 3-phenylpropionate is expected to degrade under acidic and basic conditions, leading to the formation of 3-phenylpropanoic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature.

-

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, may lead to the formation of various oxidation products. The specific products would depend on the reaction conditions.

-

Photodegradation: Exposure to UV or visible light may cause degradation. The extent of degradation depends on the wavelength and intensity of the light.

-

Thermal Degradation: At elevated temperatures, ethyl 3-phenylpropionate may decompose. The decomposition products would need to be identified. Under normal storage conditions, it is considered stable.[9]

3.2. Recommended Storage Conditions

To maintain its stability, ethyl 3-phenylpropionate should be stored in a well-ventilated place, away from heat sources and direct sunlight.[9] The container should be kept tightly closed.[9]

Experimental Protocols

Detailed experimental protocols are provided below for conducting forced degradation studies and for the analysis of ethyl 3-phenylpropionate and its degradation products using a stability-indicating HPLC method.

4.1. Forced Degradation Experimental Protocol

This protocol outlines the conditions for subjecting ethyl 3-phenylpropionate to various stress conditions as per ICH guidelines.

-

Preparation of Stock Solution: Prepare a stock solution of ethyl 3-phenylpropionate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature for 4 hours.

-

Neutralize the solution with 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid sample of ethyl 3-phenylpropionate in a hot air oven at 105°C for 48 hours.